Methyl 2,5-dibromo-4-fluorobenzoate
Description
Significance of Halogenation in Aromatic Systems for Chemical Reactivity
The introduction of halogen atoms to an aromatic system, a process known as halogenation, significantly alters the electron density and reactivity of the benzene (B151609) ring. nih.govdergipark.org.tr Halogens are more electronegative than carbon, leading to a polarized carbon-halogen (C-X) bond where the carbon atom has a partial positive charge and the halogen has a partial negative charge. pw.live This inductive electron withdrawal generally deactivates the aromatic ring, making it less reactive towards electrophilic substitution than benzene itself. libretexts.org
Overview of Substituted Benzoic Acid Esters as Versatile Synthetic Intermediates
Substituted benzoic acid esters, including methyl benzoates, are fundamental building blocks in organic synthesis. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or can be involved in various other transformations. These compounds are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. nbinno.comnvchem.net For example, halogenated benzoate (B1203000) derivatives have attracted significant attention for their potential medicinal activities. nbinno.com
The synthesis of these esters can be achieved through methods like the esterification of the corresponding benzoic acid, often catalyzed by an acid. globalscientificjournal.com The substituents on the benzene ring dictate the chemical properties and the synthetic routes for which these esters can be employed. For instance, a halogen substituent can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Research Context of Methyl 2,5-dibromo-4-fluorobenzoate within Aryl Halide Chemistry
This compound is a polyhalogenated aryl halide that serves as a specific building block in organic synthesis. bldpharm.com Its structure contains three halogen atoms (two bromine and one fluorine) and a methyl ester group, offering multiple potential reaction sites. The bromine atoms, being larger and less electronegative than fluorine, are generally more reactive in reactions such as palladium-catalyzed cross-couplings. The fluorine atom is typically more stable and less likely to be displaced, often being carried through a synthetic sequence to be present in the final target molecule.
This compound is situated within the broader research area of creating complex molecules from readily available, highly functionalized starting materials. The differential reactivity of the C-Br versus the C-F bonds allows for selective transformations, where one bromine atom might be reacted under one set of conditions, and the second under different conditions, while the fluorine atom remains intact. This makes compounds like this compound valuable for constructing intricate molecular architectures. It is commercially available, indicating its utility as a research chemical and an intermediate for more complex products. bldpharm.com
Chemical and Physical Properties
Below are the computed properties for this compound and a comparison with its isomers and a related compound.
Table 1: Computed Properties of this compound and Related Compounds
| Property | This compound | Methyl 2,6-dibromo-4-fluorobenzoate nih.gov | Methyl 2-bromo-4-fluorobenzoate nih.gov |
| Molecular Formula | C₈H₅Br₂FO₂ | C₈H₅Br₂FO₂ | C₈H₆BrFO₂ |
| Molecular Weight | 311.93 g/mol | 311.93 g/mol | 233.03 g/mol |
| CAS Number | 187326-21-2 bldpharm.com | 1806294-86-9 nih.gov | 653-92-9 nih.gov |
| XLogP3-AA | 3.3 | 3.3 | 2.6 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 3 | 2 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Exact Mass | 309.86403 g/mol | 309.86403 g/mol | 231.95352 g/mol |
Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dibromo-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCUULZZVYGFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294773 | |
| Record name | Methyl 2,5-dibromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187326-21-2 | |
| Record name | Methyl 2,5-dibromo-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187326-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dibromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2,5 Dibromo 4 Fluorobenzoate
Direct Esterification Approaches
Direct esterification involves the reaction of 2,5-Dibromo-4-fluorobenzoic acid with an appropriate methylating agent. This is a classical and widely used transformation in organic synthesis.
The most common method for synthesizing Methyl 2,5-dibromo-4-fluorobenzoate is the Fischer esterification of 2,5-Dibromo-4-fluorobenzoic acid with methanol (B129727). This acid-catalyzed reaction is an equilibrium process that typically requires conditions to drive it towards the product side, such as the removal of water or the use of a large excess of the alcohol.
The choice of catalyst is paramount for achieving high efficiency in the esterification of fluorinated benzoic acids. While traditional mineral acids like sulfuric acid are effective, modern synthetic chemistry has explored a variety of catalytic systems to improve yields, reduce reaction times, and simplify workup procedures. globalscientificjournal.com
Homogeneous Catalysts: Strong protic acids such as sulfuric acid (H₂SO₄) are frequently employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by methanol. globalscientificjournal.com N-bromosuccinimide (NBS) has also been reported as an efficient, metal-free catalyst for the direct esterification of various aryl carboxylic acids under mild, neat conditions. nih.gov
Heterogeneous Catalysts: To overcome issues associated with corrosive and difficult-to-separate homogeneous catalysts, solid acid catalysts have been investigated. For instance, the metal-organic framework (MOF) UiO-66-NH₂, has been successfully used as a heterogeneous catalyst for the methyl esterification of various fluorobenzoic acids. rsc.orgresearchgate.net This type of catalyst offers advantages such as easy separation from the reaction mixture and potential for recycling. mdpi.com Zeolites, such as ZSM-5, are another class of heterogeneous catalysts known for their shape selectivity, thermal stability, and high activity in esterification reactions. mdpi.com
The efficiency of these catalytic systems is influenced by factors such as the catalyst's acidity, surface area, and the steric and electronic properties of the substrate.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the molar ratio of reactants.
For Fischer esterification, the reaction is often performed under reflux using methanol as both the reactant and the solvent. globalscientificjournal.com Using a large excess of methanol helps to shift the equilibrium towards the formation of the ester. Reaction times can be significant, often requiring several hours to reach completion. globalscientificjournal.comnih.gov For example, a typical procedure might involve refluxing the carboxylic acid in absolute ethanol (B145695) with sulfuric acid for 7-8 hours. globalscientificjournal.com In studies using NBS as a catalyst, reactions were typically conducted at 70 °C for 1 to 20 hours. nih.gov
The optimization of solvent choice can also play a role. While methanol often serves a dual purpose, other solvents can be used. For instance, studies on related oxidative coupling reactions have shown that acetonitrile (B52724) can offer a good balance between conversion and selectivity and is considered a "greener" solvent than options like dichloromethane (B109758) or benzene (B151609). scielo.br
Below is a table summarizing typical conditions for the esterification of benzoic acid derivatives.
| Catalyst System | Substrate Type | Temperature (°C) | Reaction Time (h) | Solvent | Typical Yield | Reference |
| H₂SO₄ | 4-Fluorobenzoic Acid | Reflux | 7-8 | Absolute Ethanol | 80% | globalscientificjournal.com |
| N-Bromosuccinimide (NBS) | 3-Fluorobenzoic Acid | 70 | 20 | Methanol (neat) | High Conversion | nih.gov |
| UiO-66-NH₂ | Fluorobenzoic Acids | Optimized | 10 | Methanol | High Conversion | rsc.orgresearchgate.net |
This table presents data for similar fluorobenzoic acid esterifications to illustrate common conditions.
While the Fischer-Speier method is robust, certain substrates may be sensitive to the harsh acidic conditions and high temperatures. In such cases, alternative esterification reagents can be employed. (Trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer alternative to diazomethane (B1218177) for the rapid and quantitative methylation of carboxylic acids. It reacts under mild, neutral conditions at room temperature, typically in a solvent mixture such as methanol and toluene (B28343) or diethyl ether. This method is particularly useful for small-scale preparations and for substrates with acid-labile functional groups, as it avoids the need for strong acids and heat. The reaction proceeds by proton transfer from the carboxylic acid to the TMS-diazomethane, followed by nucleophilic attack of the resulting carboxylate on the methylated diazomethane intermediate.
Esterification of 2,5-Dibromo-4-fluorobenzoic Acid with Methanol
Advanced Bromination Strategies on Fluorobenzoate Scaffolds
An alternative synthetic route involves the introduction of bromine atoms onto a pre-existing fluorobenzoate ester. This approach relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene ring guide the incoming electrophile.
To synthesize this compound via this strategy, one would start with a precursor such as Methyl 4-fluorobenzoate (B1226621). The fluorine atom is an ortho-, para-director, while the methyl ester group (a meta-director) is deactivating. The powerful ortho-, para-directing effect of fluorine would guide the first bromine atom to the 2-position (ortho to fluorine). The second bromination would then be directed by all three substituents. The fluorine and the first bromine (also an ortho-, para-director) would direct to the 5-position, which is also meta to the deactivating ester group, thus leading to the desired 2,5-dibromo product.
Common brominating agents for such transformations include N-bromosuccinimide (NBS), often in the presence of a catalyst or initiator. nih.govnih.gov The choice of solvent and reaction conditions is critical to control the regioselectivity and prevent the formation of unwanted isomers. nih.govresearchgate.net For example, regioselective bromination of dibenzo[hi,st]ovalene has been achieved using NBS in tetrahydrofuran (B95107) at room temperature. nih.govresearchgate.net While specific conditions for Methyl 4-fluorobenzoate are not detailed in the provided context, general principles of electrophilic aromatic substitution would be applied to achieve the desired regiochemistry. nih.gov
Sequential Halogenation and Esterification Pathways
One common strategy for the synthesis of haloaromatic esters involves a two-step sequence: halogenation of a benzoic acid derivative followed by esterification, or the reverse, esterification followed by halogenation.
The direct bromination of a fluorinated benzoic acid or its ester is a primary pathway. For instance, starting with 4-fluorobenzoic acid, a sequential process would first involve dibromination of the aromatic ring, followed by esterification of the resulting carboxylic acid. The bromination typically requires a bromine source (e.g., Br₂) and a Lewis acid catalyst. Subsequently, the 2,5-dibromo-4-fluorobenzoic acid can be converted to its methyl ester via Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid.
Alternatively, if starting with a pre-existing ester such as methyl 4-fluorobenzoate, direct bromination can be employed. This approach is exemplified in the synthesis of related compounds like Methyl 3,5-dibromo-4-methylbenzoate, which is prepared by the bromination of methyl 4-methylbenzoate using bromine and anhydrous aluminum chloride as a catalyst. researchgate.netnih.gov The reaction mixture is typically heated to ensure the reaction proceeds to completion. researchgate.net This method avoids the need for a separate esterification step if the corresponding ester is readily available. The use of oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) has also been noted in the halogenation of benzoic acid derivatives. globalscientificjournal.com
The general esterification reaction itself is a condensation reaction where a carboxylic acid reacts with an alcohol to form an ester and water, often catalyzed by an acid. youtube.com
Table 1: Example of a Sequential Halogenation/Esterification Approach
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Bromination | 4-Fluorobenzoic Acid | Br₂, Lewis Acid (e.g., FeBr₃) | 2,5-Dibromo-4-fluorobenzoic acid |
Synthesis via Functional Group Interconversion
Functional group interconversion provides powerful alternative routes to this compound, often starting from more complex or differently substituted precursors. These methods include diazotization-halogenation reactions and the introduction and subsequent transformation of cyano groups.
The Sandmeyer reaction is a classic and effective method for introducing a halogen atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. To synthesize this compound, a suitable precursor would be Methyl 2-amino-5-bromo-4-fluorobenzoate or Methyl 5-amino-2-bromo-4-fluorobenzoate.
A closely related synthesis is that of methyl 2-bromo-4-fluoro-5-methylbenzoate from methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com In this process, the amino compound is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (0°C) to form the diazonium salt. chemicalbook.com This intermediate is then reacted with a copper(I) bromide solution, which facilitates the substitution of the diazonium group with a bromine atom, yielding the final product with high efficiency. chemicalbook.com A similar diazotization process using hexafluorophosphoric acid and sodium nitrite is employed to convert methyl 2-methyl-3-amino-5-bromobenzoate into methyl 5-bromo-3-fluoro-2-methylbenzoate. google.com
Table 2: Diazotization-Halogenation Reaction Conditions for a Related Compound
| Starting Material | Reagents | Temperature | Duration | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. Sodium nitrite, Hydrobromic acid | 0°C | 30 min | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% | chemicalbook.com |
Another synthetic strategy involves the introduction of a cyano group, which can then be hydrolyzed and esterified. A patent describes the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate from an iodo-precursor. google.com This two-step process begins with a diazotization reaction on 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and an iodide source (like potassium iodide) to yield 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. google.com
In the second step, the iodo-compound is dissolved in an organic solvent such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) and reacted with a cyanide source (e.g., copper(I) cyanide or zinc cyanide) to displace the iodine and introduce the cyano group. google.com This cyano-substituted intermediate can then, in principle, be further derivatized. For instance, hydrolysis of the nitrile group would yield a carboxylic acid, which could then be esterified to the methyl ester if not already present.
Table 3: Synthesis of a Cyano-Fluorobenzoate Intermediate
| Step | Starting Material | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 1. Diazotization-Iodination | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | Sodium nitrite, Potassium iodide, Sulfuric acid | Water | 0-5°C | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | google.com |
Considerations for Scalable Synthesis and Process Development
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, cost-effectiveness, and efficiency.
Reaction conditions must be optimized for a large-scale setting. This includes managing the heat generated in exothermic reactions, such as nitration or halogenation, and ensuring efficient mixing in large reactors. jru.edu.in The choice of solvent is also critical; it should be effective, safe, easily recoverable, and environmentally friendly where possible. For instance, some patented methods highlight the use of specific solvents to avoid byproducts. google.com
Furthermore, product purification at scale can be challenging. Methods like crystallization are often preferred over chromatography for large quantities. The development of robust crystallization procedures is therefore important for obtaining the final product with the desired purity. researchgate.net Finally, storage and transportation conditions for the final product must be established to ensure its stability. csnvchem.com
Reactivity and Mechanistic Studies of Methyl 2,5 Dibromo 4 Fluorobenzoate
Reactions at the Ester Moiety
The ester group in Methyl 2,5-dibromo-4-fluorobenzoate is a primary site for nucleophilic acyl substitution. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring.
Hydrolysis Mechanisms to the Corresponding Carboxylic Acid
The hydrolysis of this compound to 2,5-dibromo-4-fluorobenzoic acid can be achieved under either acidic or basic conditions.
Under basic conditions , the reaction proceeds via a saponification mechanism. A hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, yielding the carboxylate salt. Protonation of the carboxylate in a final workup step with acid gives the corresponding carboxylic acid.
In an acid-catalyzed hydrolysis , the carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol (B129727) is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.
Transesterification Reactions with Various Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
The rate of transesterification can be influenced by the nature of the alcohol used. Steric hindrance in the attacking alcohol can decrease the reaction rate. For instance, primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols.
Below is an illustrative table of expected relative reactivity for the transesterification of this compound with different alcohols.
| Alcohol | Structure | Expected Relative Rate |
| Methanol | CH₃OH | (No net reaction) |
| Ethanol (B145695) | CH₃CH₂OH | High |
| Isopropanol | (CH₃)₂CHOH | Moderate |
| tert-Butanol | (CH₃)₃COH | Low |
Nucleophilic Attack on the Carbonyl Carbon
The carbonyl carbon of the ester is susceptible to attack by a variety of strong nucleophiles.
With Grignard reagents (R-MgX) or organolithium reagents (R-Li) , the reaction typically proceeds with the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate after the elimination of methoxide. This ketone is then immediately attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup.
Reaction with amines leads to the formation of amides. This process, known as aminolysis, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol. The reactivity of the amine is dependent on its nucleophilicity and steric bulk.
Reactions Involving Aromatic Halogens
The presence of bromine and fluorine atoms on the aromatic ring opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) of Bromine and Fluorine Atoms
SNAr reactions are characteristic of aryl halides bearing strong electron-withdrawing groups. libretexts.org The ester group (-COOCH₃) is an electron-withdrawing group that deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
The rate of SNAr reactions is influenced by two main factors: the ability of the leaving group to depart and the stabilization of the negative charge in the Meisenheimer intermediate. In the context of halogens as leaving groups in SNAr, the order of reactivity is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the ipso-carbon more electrophilic. masterorganicchemistry.com
The regioselectivity of SNAr reactions on this compound is dictated by the positions of the electron-withdrawing ester group and the halogen substituents. Electron-withdrawing groups exert their activating effect most strongly at the ortho and para positions. libretexts.org
In this compound:
The fluorine atom is at position 4, which is para to the bromine at position 1 (if we consider the ester group at position 1 for numbering, though the IUPAC name centers on the benzoic acid). More importantly, it is ortho to a bromine atom and meta to the ester group.
The bromine atom at position 2 is ortho to the electron-withdrawing ester group.
The bromine atom at position 5 is meta to the ester group and para to the fluorine atom.
Considering the activating effect of the ester group, the bromine atom at position 2 is significantly activated towards nucleophilic attack due to its ortho position. The negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the carbonyl oxygen of the ester group.
While fluorine is generally a better leaving group in SNAr reactions, the position of the substituent plays a crucial role. The bromine at the 2-position is highly activated by the adjacent ester group. Therefore, depending on the reaction conditions and the nucleophile used, displacement of the bromine at the 2-position is a highly probable outcome. Displacement of the fluorine at position 4 is also possible, activated by the para-bromine, but the activation by the meta-ester group is weaker. The bromine at position 5 is the least activated towards SNAr.
The following table illustrates the likely regioselectivity with a generic nucleophile (Nu⁻).
| Position of Halogen | Halogen | Activating Substituent(s) | Expected Reactivity |
| 2 | Br | ortho-COOCH₃ | High |
| 4 | F | para-Br, meta-COOCH₃ | Moderate to High |
| 5 | Br | meta-COOCH₃, ortho-F | Low |
It is important to note that computational studies and experimental evidence on closely related systems have shown that the nature of the nucleophile and solvent can significantly influence the regioselectivity of SNAr reactions on polyhalogenated aromatics. researchgate.netnih.gov
Reactivity Differences between Bromine and Fluorine in SNAr Pathways
Fluorine, despite being a poor leaving group in many contexts, is highly activating in SNAr reactions. stackexchange.comwyzant.com Its strong electron-withdrawing inductive effect stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the slow addition step. stackexchange.com In contrast, bromine is less electronegative and thus has a weaker inductive effect, offering less stabilization to the intermediate. wyzant.com Consequently, in polyhalogenated aromatic compounds, fluorine is often more labile than bromine in SNAr reactions, a counterintuitive result when considering leaving group ability alone. masterorganicchemistry.comstackexchange.comwyzant.com The general reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I. masterorganicchemistry.comwuxiapptec.com
Table 1: Comparison of Halogen Properties in SNAr Reactions
| Halogen | Electronegativity | Inductive Effect | Leaving Group Ability (in SNAr) |
|---|---|---|---|
| Fluorine | High | Strong | High |
| Bromine | Moderate | Moderate | Moderate |
Metal-Catalyzed Cross-Coupling Reactions
The bromine atoms on the this compound scaffold provide handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Amination Reactions with Brominated Benzoic Acid Scaffolds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has largely superseded harsher methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. youtube.com The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the reaction. youtube.com
Scope and Limitations of Palladium- and Copper-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, are widely used to functionalize aryl bromides. libretexts.orgyoutube.com The reactivity of the aryl halide in these reactions generally follows the order I > Br > Cl >> F. libretexts.org This trend is opposite to that of SNAr reactions and is governed by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. nih.gov
Copper-catalyzed cross-coupling reactions have emerged as a viable alternative to palladium-based systems, often offering different reactivity patterns and being more cost-effective. rsc.orgmdpi.com Copper catalysis can be effective for the cross-coupling of aryl halides with a variety of nucleophiles, including amines, thiols, and organometallic reagents. rsc.orgnih.gov However, these reactions can sometimes require higher temperatures and stoichiometric amounts of copper. mdpi.com The choice between palladium and copper catalysis often depends on the specific substrates and the desired transformation.
Metal-Halogen Exchange Reactions (e.g., Lithiation of Related Brominated Aromatics)
Metal-halogen exchange is a fundamental reaction for the preparation of organolithium reagents from organic halides. ias.ac.in This reaction typically involves treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium, resulting in the exchange of the bromine atom for a lithium atom. ias.ac.inlookchem.com This process is often rapid, even at low temperatures. youtube.com
For polyhalogenated aromatic compounds, the selectivity of the metal-halogen exchange can be influenced by the reaction conditions, including the solvent and the lithium base used. psu.edu In molecules containing both bromine and fluorine, the bromine-lithium exchange is generally favored over deprotonation or attack at the fluorine-substituted carbon. psu.edu The resulting aryllithium species are versatile intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov Studies on dibromobiaryls have shown that selective monolithiation can be achieved with high selectivity using microflow systems, which allow for precise control over mixing and temperature. nih.gov
Electrochemical Reduction Mechanisms of Halogenated Benzoates
Electrochemical methods offer an alternative pathway for the cleavage of carbon-halogen bonds. provectusenvironmental.com These techniques can be classified into electrochemical reduction and oxidation. provectusenvironmental.com
Electro-dimerization Phenomena in Related Aromatic Esters
The electrochemical reduction of aryl halides typically proceeds through the formation of a radical anion, which can then undergo further reactions, including dimerization. In the case of this compound, the presence of two bromine atoms, which are more readily reduced than the fluorine atom, would likely be the primary sites of electrochemical activity.
The expected electro-dimerization process would involve the following key steps:
Electron Transfer: The initial step is the transfer of an electron to the aromatic ring, likely at one of the carbon-bromine bonds, to form a radical anion.
Halide Elimination: The radical anion can then eliminate a bromide ion to form an aryl radical.
Dimerization: Two of these aryl radicals can then combine to form a biphenyl (B1667301) derivative.
The regioselectivity of this dimerization would be influenced by the relative stability of the intermediate radicals and the steric hindrance around the coupling sites. Given the substitution pattern, dimerization could potentially occur at either the 2- or 5-position, leading to different isomeric products.
Illustrative Data Table for Electro-dimerization of a Related Dihalogenated Benzoate (B1203000):
| Entry | Substrate | Conditions | Product(s) | Yield (%) |
| 1 | Methyl 2,5-dibromobenzoate | Divided cell, Hg cathode, -1.8 V vs. SCE, DMF, 0.1 M TBAP | Dimethyl biphenyl-2,2'-dicarboxylate and other isomers | 40-60 |
| 2 | Methyl 4-bromobenzoate | Undivided cell, Ni catalyst, -1.5 V vs. Ag/AgCl, CH3CN, 0.1 M TEAP | Dimethyl biphenyl-4,4'-dicarboxylate | 75 |
This table is illustrative and based on typical conditions for the electroreductive coupling of related aryl bromides. Specific experimental data for this compound is not available in the reviewed literature.
Reactions at the Aromatic Ring System
The presence of multiple halogen substituents and an ester group on the aromatic ring of this compound makes it a versatile substrate for a variety of reactions, including directed ortho-metalation and radical reactions.
Directed Ortho Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.orgresearchgate.net The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The ester group (-COOCH₃) in this compound can act as a DMG, directing the metalation to the adjacent positions.
However, in polyhalogenated aromatic compounds, a competing reaction, known as halogen-metal exchange, often occurs and can be significantly faster than DoM. wikipedia.org For bromo-substituted arenes, lithium-bromine exchange is a very rapid process. wikipedia.org
In the case of this compound, treatment with an organolithium reagent like n-butyllithium would likely lead to a mixture of products arising from both DoM and halogen-metal exchange. The probable reaction pathways are:
Directed Ortho-Metalation: Deprotonation at the C3 or C6 position, ortho to the ester group. The fluorine atom at C4 might also influence the acidity of the adjacent protons.
Halogen-Metal Exchange: Exchange of one of the bromine atoms (at C2 or C5) with lithium. This is generally the more favored pathway for aryl bromides.
The regioselectivity of the halogen-metal exchange would be influenced by the electronic and steric environment of the two bromine atoms. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups.
Illustrative Data Table for Directed Ortho-Metalation/Halogen-Metal Exchange of a Dihaloaromatic Ester:
| Entry | Substrate | Reagent | Electrophile | Product(s) | Yield (%) |
| 1 | Methyl 2,5-dibromobenzoate | n-BuLi, THF, -78 °C | (CH₃)₃SiCl | Methyl 2-bromo-5-(trimethylsilyl)benzoate | 85 |
| 2 | Methyl 2,4-dichlorobenzoate | LDA, THF, -78 °C | D₂O | Methyl 2,4-dichloro-6-deuteriobenzoate | 70 |
This table is illustrative and based on typical outcomes for reactions of related dihalogenated aromatic esters. Specific experimental data for this compound is not available in the reviewed literature.
Radical Reactions Involving Aromatic Halogens
The carbon-bromine bonds in this compound can undergo homolytic cleavage to generate aryl radicals, which can then participate in a variety of transformations. Radical reactions are often initiated by radical initiators (like AIBN) or photochemically.
A common radical reaction for aryl bromides is reductive debromination, where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical reducing agent such as tributyltin hydride (Bu₃SnH). The reaction proceeds via a radical chain mechanism.
Another potential radical pathway is intramolecular cyclization if a suitable radical acceptor is present in a side chain attached to the aromatic ring. While the parent compound does not have such a side chain, its derivatives could be designed to undergo such reactions.
Furthermore, under certain conditions, the aryl radicals generated from this compound could participate in intermolecular addition reactions to alkenes or alkynes, or in dimerization reactions to form biphenyls.
Illustrative Data Table for Radical Debromination of a Dihaloaromatic Compound:
| Entry | Substrate | Reagents | Product | Yield (%) |
| 1 | 1,4-Dibromo-2-fluorobenzene | Bu₃SnH, AIBN, Toluene (B28343), reflux | 1-Bromo-3-fluorobenzene | 90 |
| 2 | 1,2,4-Tribromobenzene | Pd/C, H₂, NaOAc, EtOH | 1,3-Dibromobenzene | 88 |
This table is illustrative and based on typical conditions for the radical debromination of related polyhalogenated aromatic compounds. Specific experimental data for this compound is not available in the reviewed literature.
Spectroscopic and Structural Characterization of Methyl 2,5 Dibromo 4 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For Methyl 2,5-dibromo-4-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques used for its characterization.
Proton (¹H) NMR for Aromatic and Alkyl Proton Analysis
The ¹H NMR spectrum of this compound reveals the presence and arrangement of hydrogen atoms in the molecule. The spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl ester group.
The aromatic region will display signals for the two protons on the substituted ring. Due to the dissymmetry of the substitution pattern (bromo, bromo, fluoro, and carbomethoxy groups), these protons are chemically non-equivalent and are expected to appear as distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carbonyl groups. The coupling between these protons and with the fluorine atom will result in complex splitting patterns, likely doublets or doublets of doublets.
The alkyl region of the spectrum will feature a singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃). This signal is typically found in the range of 3.8-4.0 ppm and its integration value will be three protons.
¹H NMR Data Table (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | Aromatic H |
| ~7.4-7.6 | d | 1H | Aromatic H |
| ~3.9 | s | 3H | -OCH₃ |
Note: 'd' denotes a doublet, 's' denotes a singlet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon (¹³C) NMR for Aromatic and Carbonyl Carbon Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum will show a signal for the carbonyl carbon of the ester group, typically in the downfield region around 160-170 ppm. The aromatic region will display six signals corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbons bearing the bromine and fluorine atoms will exhibit characteristic shifts, and their signals will be split due to coupling with the fluorine atom (¹³C-¹⁹F coupling). The carbon of the methyl group will appear in the upfield region of the spectrum, usually around 50-60 ppm.
¹³C NMR Data Table (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~158 (d) | C-F |
| ~135-140 | Aromatic C |
| ~120-130 | Aromatic C |
| ~115 (d) | C-Br |
| ~110 (d) | C-Br |
| ~105 | Aromatic C |
| ~53 | -OCH₃ |
Note: 'd' denotes a doublet due to C-F coupling. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Fluorine (¹⁹F) NMR for Fluorine Environment and Coupling Constant Resolution
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons. The magnitude of the ¹⁹F-¹H coupling constants can provide valuable information about the spatial relationship between the fluorine and hydrogen atoms.
Advanced NMR Techniques (e.g., 2D NMR for Connectivity and Through-Space Interactions)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to identify through-space interactions, for instance, between the methyl protons and the adjacent aromatic proton, further confirming the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound, which is C₈H₅Br₂FO₂. The experimental mass would be compared to the calculated theoretical mass for this formula. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive pattern for the molecular ion peak cluster, providing further confirmation of the presence of two bromine atoms in the molecule.
HRMS Data Table (Predicted)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 310.8719 | To be determined experimentally |
| [M+Na]⁺ | 332.8538 | To be determined experimentally |
Note: The calculated m/z values are for the most abundant isotopes.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific experimental data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the established principles of mass spectrometry for aromatic esters and halogenated compounds. docbrown.infochegg.compharmacy180.com
The molecular ion peak ([M]+) would correspond to the exact mass of the molecule, C8H5Br2FO2. A key feature would be the isotopic pattern caused by the two bromine atoms (79Br and 81Br), resulting in prominent peaks at M, M+2, and M+4 with a characteristic intensity ratio.
Common fragmentation pathways for methyl benzoate (B1203000) derivatives typically involve the loss of the methoxy (B1213986) group or the entire ester functional group. youtube.commassbank.eu
Loss of a Methoxy Radical: A primary fragmentation step is the cleavage of the O-CH3 bond, leading to the loss of a methoxy radical (•OCH3, mass of 31 Da). This results in the formation of a stable 2,5-dibromo-4-fluorobenzoyl cation.
Loss of the Ester Group: Another significant fragmentation involves the loss of the carbomethoxy group (•COOCH3, mass of 59 Da), yielding a dibromofluorophenyl cation.
Loss of Halogens: Subsequent fragmentation could involve the sequential loss of bromine atoms, leading to further daughter ions.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]+ | [C8H5Br2FO2]+ | 310/312/314 | Molecular Ion (showing Br isotope pattern) |
| [M - OCH3]+ | [C7H2Br2FO]+ | 279/281/283 | Loss of methoxy radical |
| [M - COOCH3]+ | [C6H2Br2F]+ | 251/253/255 | Loss of carbomethoxy radical |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is instrumental in identifying the functional groups present in a molecule. libretexts.org
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of both the ester group and the substituted aromatic ring. purdue.edupressbooks.publibretexts.org
Ester Group: The most prominent feature of an ester is the strong carbonyl (C=O) stretching vibration. For aromatic esters, this peak is typically found at a slightly lower wavenumber compared to saturated esters due to conjugation with the benzene ring. libretexts.orgpressbooks.pub Additionally, the C-O single bond stretches of the ester group give rise to strong bands in the fingerprint region. purdue.edu
Aromatic Ring: The presence of the benzene ring is confirmed by several absorptions. The C-H stretching vibrations of the aromatic protons appear above 3000 cm-1. pressbooks.pub The C=C stretching vibrations within the ring cause a series of peaks in the 1450-1600 cm-1 region. pressbooks.pub
The carbon-halogen bonds also produce characteristic absorptions. The position of these stretches is highly dependent on the mass of the halogen atom. spectroscopyonline.com
C-F Stretch: The carbon-fluorine bond is strong, and its stretching vibration results in a strong absorption band typically found in the 1000-1350 cm-1 range. spectroscopyonline.comyoutube.com
C-Br Stretch: Due to the higher mass of bromine, the carbon-bromine stretching vibration occurs at a much lower frequency, generally in the 550-690 cm-1 region. spectroscopyonline.comyoutube.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |
| Ester C=O | Stretch | ~1715 - 1730 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Ester C-O | Stretch | 1000 - 1300 | Strong |
| C-F | Stretch | 1000 - 1350 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org For this compound, the absorption is primarily due to electronic transitions within the substituted benzene ring, which acts as a chromophore. cutm.ac.in
The main electronic transitions observed in aromatic compounds are π → π* transitions. cutm.ac.inyoutube.com The presence of substituents on the benzene ring—the ester group and the halogens—influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).
Ester Group: The carbonyl group in conjugation with the aromatic ring can participate in both π → π* and n → π* transitions. The π → π* transitions are generally more intense. cutm.ac.in
Halogen Substituents: Halogens act as auxochromes, groups that modify the absorption of a chromophore. Their lone pair electrons can be involved in n → π* transitions. Generally, halogen substitution on a benzene ring leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. researchgate.net
The cumulative effect of the dibromo, fluoro, and methyl ester substituents on the benzene ring would result in a complex UV-Vis spectrum with absorption maxima shifted compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and molecular conformation.
While a specific crystal structure determination for this compound is not available in the surveyed literature, its solid-state conformation can be inferred from studies of structurally similar substituted benzoates. nih.govnih.govacs.org
Molecular Conformation: A key structural feature of substituted benzoates is the dihedral angle between the plane of the aromatic ring and the plane of the ester group. nih.gov In many cases, the ester group is not perfectly coplanar with the benzene ring due to steric hindrance from substituents at the ortho position. nih.gov For this compound, the bromine atom at the C2 position would likely create significant steric strain, forcing the carbomethoxy group to twist out of the plane of the aromatic ring.
Bond Lengths and Angles: The bond lengths and angles within the aromatic ring would be slightly distorted from those of an ideal hexagon due to the electronic effects and steric bulk of the various substituents. The C-Br and C-F bond lengths would be consistent with those observed in other halogenated aromatic compounds. The C=O and C-O bond lengths within the ester group would reflect its partial double-bond character due to resonance.
A definitive analysis of the precise bond lengths, angles, and crystal packing interactions would require a dedicated single-crystal X-ray diffraction study.
Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking) in Crystalline Networks
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed structural and spectroscopic data for this compound. While the chemical structure and basic properties of this compound are known, its specific intermolecular interactions within a crystalline network have not been experimentally determined or published.
Searches for crystallographic information, which is essential for a definitive analysis of halogen bonding and π-π stacking, did not yield any specific results for this compound. Consequently, detailed research findings, including data on bond lengths, angles, and intermolecular distances that would form the basis of a thorough discussion on its crystalline network, are not available.
While studies on analogous brominated and fluorinated aromatic compounds exist and demonstrate a variety of intermolecular forces, a direct and accurate extrapolation to the specific case of this compound cannot be made without experimental data. The unique substitution pattern of two bromine atoms and a fluorine atom on the benzene ring is expected to create a distinct electronic environment that would govern the nature and strength of any potential halogen bonds and π-π stacking interactions. However, without a determined crystal structure, any discussion would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Therefore, the generation of detailed research findings and data tables for the intermolecular interactions of this compound is not possible at this time due to the lack of primary research data in the public domain.
Computational and Theoretical Investigations of Methyl 2,5 Dibromo 4 Fluorobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the intricacies of molecular systems. These methods are adept at predicting a wide array of molecular properties with a high degree of accuracy.
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Methyl 2,5-dibromo-4-fluorobenzoate, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would also be crucial, particularly concerning the rotation around the ester group, to identify the most stable conformer. bohrium.com
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack. researchgate.net This analysis would reveal the influence of the electron-withdrawing bromine and fluorine atoms and the ester group on the electron density of the benzene (B151609) ring.
Computational methods can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. epstem.net These theoretical predictions can be correlated with experimental spectra to confirm the molecular structure and aid in the assignment of spectral peaks. epstem.net
The investigation of non-linear optical (NLO) properties is a significant area of materials science. nih.govmdpi.comnih.gov Computational calculations can determine a molecule's hyperpolarizability, which is a measure of its NLO response. nih.gov Molecules with significant NLO properties have potential applications in optoelectronic devices. mdpi.comnih.gov An analysis of this compound would assess its potential for such applications.
Mechanistic Computational Studies
Beyond static molecular properties, computational chemistry can be employed to study reaction mechanisms. For instance, if this compound were to be used as a reactant in a chemical synthesis, computational studies could model the reaction pathway, identify transition states, and calculate activation energies. This would provide a deeper understanding of its reactivity and the factors that control the formation of products.
While the specific data for this compound is not available, the table below illustrates the types of data that would be generated from such computational studies, based on general knowledge of similar compounds.
| Computational Parameter | Predicted Data Type | Significance |
| Geometry | ||
| C-Br Bond Lengths | Ångströms (Å) | Indicates the strength and nature of the carbon-bromine bonds. |
| C-F Bond Length | Ångströms (Å) | Indicates the strength and nature of the carbon-fluorine bond. |
| C=O Bond Length | Ångströms (Å) | Reflects the character of the carbonyl group in the ester. |
| Dihedral Angle (Ring-Ester) | Degrees (°) | Defines the orientation of the ester group relative to the benzene ring. |
| Electronic Properties | ||
| HOMO Energy | Electron Volts (eV) | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Electron Volts (eV) | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Electron Volts (eV) | Correlates with chemical reactivity and stability. |
| Dipole Moment | Debye (D) | Measures the overall polarity of the molecule. |
| Spectroscopic Data | ||
| ¹H NMR Chemical Shifts | Parts Per Million (ppm) | Predicts the resonance of protons for structural elucidation. |
| ¹³C NMR Chemical Shifts | Parts Per Million (ppm) | Predicts the resonance of carbon atoms for structural elucidation. |
| Key IR Frequencies (e.g., C=O stretch) | Wavenumbers (cm⁻¹) | Correlates with specific vibrational modes for functional group identification. |
| NLO Properties | ||
| First Hyperpolarizability (β) | Atomic Units (a.u.) | Quantifies the second-order non-linear optical response. |
Reaction Pathway Elucidation and Transition State Analysis
The study of reaction pathways is fundamental to understanding how a molecule like this compound participates in chemical reactions. Computational methods, particularly those based on quantum mechanics, can model the transformation from reactants to products, identifying key stationary points along the reaction coordinate. These points include local minima, which represent reactants, intermediates, and products, and first-order saddle points, which correspond to transition states.
For a given reaction involving this compound, such as nucleophilic aromatic substitution, computational analysis can map out the energetic profile of the entire process. This involves calculating the potential energy of the system as the geometric parameters of the reacting species change. The highest point on the minimum energy path between reactants and products is the transition state, the structure of which provides crucial insights into the reaction mechanism. Analysis of the transition state's geometry, vibrational frequencies, and electronic structure can reveal the nature of bond-breaking and bond-forming events.
Recent advances in computational methodologies allow for the detailed study of complex reaction mechanisms, moving beyond simple stationary points to explore the dynamic features of a reaction. rsc.org For instance, in reactions such as electrophilic aromatic substitution, computational analysis can help determine the preferred site of attack by an electrophile on the substituted benzene ring of this compound.
A representative, hypothetical reaction pathway for a nucleophilic aromatic substitution on a di-halogenated aromatic compound is presented in Table 1.
Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Formation of Meisenheimer complex |
| Meisenheimer Intermediate | -5.8 | Stable intermediate |
| Transition State 2 | +10.5 | Departure of leaving group |
| Products | -12.3 | Final products |
Note: This data is illustrative and represents a typical profile for such a reaction, not specific experimental or calculated values for this compound.
Potential Energy Surface Mapping for Understanding Reaction Mechanisms
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their spatial coordinates. For a chemical reaction, the PES provides a comprehensive map of all possible geometric arrangements of the atoms and their corresponding energies. acs.org By exploring the PES, chemists can identify all possible reaction pathways, intermediates, and transition states, providing a complete picture of the reaction mechanism. acs.orgmdpi.com
For this compound, mapping the PES for a specific reaction would involve extensive computational calculations at various geometries of the interacting molecules. mdpi.com This can be computationally demanding, especially for larger systems. mdpi.com However, such studies are invaluable for understanding reaction selectivity (chemo-, regio-, and stereoselectivity). For example, by comparing the energy barriers of different pathways on the PES, one can predict which product is most likely to form. The flatness or steepness of the PES around a minimum can also provide information about the rigidity or flexibility of a particular molecular conformation. acs.org
Solvent Effects in Reaction Simulations
Chemical reactions are rarely carried out in the gas phase; they are typically conducted in a solvent. The solvent can have a profound effect on reaction rates and mechanisms. semanticscholar.org Computational simulations can account for solvent effects in several ways. The simplest approach is to use an implicit solvent model, where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com More sophisticated and computationally expensive explicit solvent models involve including a number of solvent molecules in the calculation and averaging over their various configurations. semanticscholar.org
Structure-Reactivity Relationship Predictions
Understanding the relationship between the structure of a molecule and its chemical reactivity is a central goal in chemistry. Computational methods offer powerful tools for predicting these relationships.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.
For this compound, a QSPR model could be developed to predict various properties, such as its boiling point, solubility, or even its reactivity in a specific chemical transformation. The first step in building a QSPR model is to calculate a wide range of molecular descriptors for a set of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov Subsequently, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates these descriptors with the property of interest. nih.gov A study on halogenated disinfection byproducts successfully used QSAR (a subset of QSPR focused on activity) to model their degradation rates. nih.gov
Table 2: Representative Molecular Descriptors for QSPR Studies of Halogenated Benzoates
| Descriptor | Description | Potential Correlation |
| Molecular Weight | Mass of the molecule | Physical properties (e.g., boiling point) |
| LogP | Octanol-water partition coefficient | Solubility, bioavailability |
| Dipole Moment | Measure of molecular polarity | Intermolecular interactions, solubility |
| HOMO Energy | Highest Occupied Molecular Orbital energy | Electron-donating ability, reactivity towards electrophiles |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Electron-accepting ability, reactivity towards nucleophiles |
| Polar Surface Area | Surface sum over all polar atoms | Drug transport properties |
Note: This table provides examples of descriptors and their potential correlations and is not based on a specific QSPR model for this compound.
Assessment of Electronic and Steric Effects of Halogen Substituents on Aromatic Reactivity
The presence of two bromine atoms and a fluorine atom on the benzene ring of this compound significantly influences its reactivity. These halogen substituents exert both electronic and steric effects.
Steric Effects: The bromine atoms at positions 2 and 5 are bulky and can sterically hinder the approach of reactants to the adjacent positions. acs.org This steric hindrance can play a crucial role in determining the outcome of a reaction, favoring attack at less hindered sites. Computational chemistry can quantify these steric effects by calculating steric parameters or by modeling the approach of a reactant to different sites on the molecule.
In electrophilic aromatic substitution, the interplay of these electronic and steric effects will direct incoming electrophiles. While halogens are generally ortho, para-directors due to the resonance effect stabilizing the intermediate carbocation, the existing substitution pattern on this compound will dictate the final position of substitution.
Derivatives and Applications in Contemporary Organic Synthesis
Methyl 2,5-dibromo-4-fluorobenzoate as a Key Building Block
The strategic positioning of two bromine atoms and a fluorine atom on the benzene (B151609) ring of this compound allows for differential reactivity. This enables chemists to selectively functionalize the molecule at various positions, making it a highly sought-after starting material for constructing complex molecular architectures.
For the Synthesis of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds are of significant interest due to their unique electronic properties and their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net this compound serves as a valuable scaffold for the synthesis of such compounds. The bromine atoms can be selectively manipulated through various cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a wide range of aryl or other organic moieties. This allows for the construction of complex polyhalogenated biaryls and other polysubstituted aromatic systems. The fluorine atom, being less reactive in these coupling reactions, remains intact, providing an additional point of functionality for subsequent transformations or to modulate the electronic properties of the final molecule.
Precursor for Diverse Functionalized Benzoate (B1203000) Derivatives and Analogues
The presence of multiple reactive sites on this compound makes it an ideal precursor for a diverse range of functionalized benzoate derivatives. google.compressbooks.pubnih.govlibretexts.org The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, acid chlorides, and other esters. This versatility allows for the synthesis of a vast library of benzoate analogues with tailored properties for specific applications.
Table 1: Examples of Functionalized Benzoate Derivatives from Related Halogenated Precursors
| Precursor | Reagents and Conditions | Product | Application |
| Methyl 2-amino-4-bromo-5-fluorobenzoate | 1. NaNO₂, H₂SO₄, 0-5°C 2. KI | Methyl 4-bromo-5-fluoro-2-iodobenzoate | Intermediate for further functionalization. google.com |
| Methyl 4-bromo-5-fluoro-2-iodobenzoate | CuCN, N-methylpyrrolidone, 60-120°C | Methyl 4-bromo-2-cyano-5-fluorobenzoate | Precursor for bioactive molecules. google.com |
| Methyl 4-methylbenzoate | Br₂, Anhydrous AlCl₃ | Methyl 3,5-dibromo-4-methylbenzoate | Intermediate for natural product synthesis. nih.govresearchgate.netnih.gov |
Synthesis of Novel Heterocyclic Systems Incorporating the Halogenated Benzoate Moiety
The halogenated benzoate moiety of this compound can be incorporated into various heterocyclic systems, leading to the development of novel compounds with potential biological activities. nih.govorganic-chemistry.orgresearchcommons.orgnih.gov For instance, the bromine atoms can participate in intramolecular cyclization reactions to form fused heterocyclic rings, such as benzofurans or indoles. These heterocyclic scaffolds are prevalent in many natural products and pharmaceuticals. The ability to introduce the 2,5-dibromo-4-fluorobenzoate unit into these systems provides a powerful tool for creating new chemical entities with unique structural and electronic features.
A study on the synthesis of benzofuran (B130515) derivatives highlighted the importance of halogenated precursors in creating compounds with potential anticancer properties. nih.gov While not directly using this compound, the research demonstrated that brominated benzofuran derivatives exhibited significant cytotoxic activity against various cancer cell lines. This underscores the potential of incorporating the dibromo-fluoro-substituted phenyl group from this compound into heterocyclic frameworks to generate novel therapeutic agents.
Development of Specialized Chemical Reagents and Ligands
The unique electronic and steric properties of this compound make it a valuable starting material for the development of specialized chemical reagents and ligands. The electron-withdrawing nature of the halogen atoms can influence the reactivity of adjacent functional groups, leading to the design of novel organometallic reagents with specific catalytic activities. Furthermore, the bromine atoms can serve as handles for the attachment of coordinating groups, enabling the synthesis of new ligands for transition metal catalysis. These tailored ligands can play a crucial role in enhancing the efficiency and selectivity of various organic transformations.
Role in Advanced Material Science Precursors
In the field of material science, fluorinated and brominated aromatic compounds are highly sought after for their unique properties, such as thermal stability, liquid crystallinity, and specific electronic characteristics. A related compound, 2,5-Dibromo-4-fluorobenzotrifluoride, is noted for its use in the development of advanced materials like liquid crystals and polymers due to its distinct electronic properties. This suggests that this compound, with its similar halogen substitution pattern, could also serve as a key precursor for the synthesis of novel monomers and polymers. The presence of the fluorine atom can enhance the thermal stability and influence the self-assembly properties of the resulting materials, making them suitable for applications in electronics and optics.
Exploration in Chemical Biology Research (focusing on chemical probes and molecular recognition)
Chemical probes are essential tools for studying biological processes at the molecular level. nih.govmskcc.orgnih.govchemicalprobes.orgrsc.org The development of selective and potent chemical probes often relies on the synthesis of molecules with specific recognition elements. The highly functionalized aromatic ring of this compound provides a versatile scaffold for the design and synthesis of such probes. The bromine atoms can be used to attach linker groups for immobilization on solid supports or for conjugation with reporter molecules, such as fluorophores or biotin. The fluorine atom can serve as a valuable label for ¹⁹F NMR studies, a powerful technique for probing molecular interactions and dynamics.
While direct applications of this compound in this area are not yet widely reported, the principles of chemical probe design suggest its potential. For example, the synthesis of a related compound, Methyl 4-bromo-2-fluorobenzoate, has been explored in the context of its potential biological activity and drug-like properties. dergipark.org.tr This indicates an interest in halogenated benzoates for biological applications, and the unique substitution pattern of this compound makes it a promising candidate for the development of novel chemical probes for molecular recognition studies.
Ligand Design and Scaffold Modification for Chemical Probes
The development of chemical probes—small molecules used to study biological systems—relies on the design of molecular scaffolds that can be systematically modified to achieve high affinity and selectivity for a biological target. The dibromo-fluorophenyl core of this compound represents a valuable starting point for such endeavors.
The bromine atoms on the aromatic ring are particularly significant as they can serve as handles for modification through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of other chemical groups, effectively enabling the exploration of the chemical space around the core scaffold. This systematic modification is crucial in the optimization process of a fragment-derived hit into a potent and selective chemical probe.
For instance, in the development of inhibitors for bromodomains—proteins that recognize acetylated lysine (B10760008) residues and are important targets in cancer and inflammation—scaffolds containing a halogenated phenyl ring are common. While this compound itself has not been explicitly identified as a bromodomain inhibitor, its structural motifs are relevant. The core acts as a rigid platform from which vectors for chemical modification can be projected to interact with specific pockets of a protein binding site.
Understanding Molecular Interactions through Halogen Bonding and Hydrogen Bonding
The biological activity and material properties of molecules are governed by a complex network of non-covalent interactions. For this compound, the key interactions are halogen bonds and hydrogen bonds.
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-donating) site. acs.orgwikipedia.org This interaction is analogous to the more familiar hydrogen bond. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. wikipedia.orgnih.gov
In this compound, the two bromine atoms can act as halogen bond donors. The electron-withdrawing nature of the fluorine atom and the carboxyl group enhances the positive electrostatic potential on the bromine atoms, strengthening their ability to form halogen bonds with electron donors like carbonyl oxygens or nitrogen atoms in biological macromolecules or other synthetic molecules. acs.org These interactions are crucial in crystal engineering for controlling the packing of molecules in the solid state and can contribute significantly to the binding affinity of a ligand to a protein. wikipedia.org For example, the interaction energy of a Br···O contact can be estimated to be in the range of 9.0–12.1 kJ/mol. acs.org
Hydrogen Bonding: While the bromine atoms participate in halogen bonding, the fluorine and oxygen atoms of this compound are potential hydrogen bond acceptors. The fluorine atom, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor. nih.gov However, intramolecular hydrogen bonds involving organic fluorine have been detected and studied using NMR spectroscopy and theoretical calculations. nih.gov The presence of strong intramolecular interactions can be retained in solution and influence the molecule's conformation. researchgate.net
The two oxygen atoms of the methyl ester group are more conventional and stronger hydrogen bond acceptors. They can interact with hydrogen bond donors (like N-H or O-H groups) in their environment. In related fluorinated benzoic acid derivatives, hydrogen bonding plays a key role in the formation of self-assembled systems and liquid crystals. tandfonline.com The interplay between the capacity to donate halogen bonds (via Br) and accept hydrogen bonds (via F and O) makes this compound a molecule with rich and tunable intermolecular interaction capabilities.
Future Research Directions
Development of More Efficient, Green, and Sustainable Synthetic Routes
The current synthesis of polysubstituted aromatic compounds often relies on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of Methyl 2,5-dibromo-4-fluorobenzoate.
Key areas of focus should include:
Greener Halogenation Techniques: Exploring alternative halogenation methods that move away from traditional electrophilic aromatic substitution (EAS) which can have environmental drawbacks. jocpr.com This could involve the use of solid-supported reagents or catalytic systems that minimize waste and improve regioselectivity. researchgate.net Research into enzymatic halogenation could also offer a highly selective and sustainable route.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel would significantly improve efficiency. For instance, developing a one-pot procedure for the simultaneous introduction of the bromo and fluoro substituents onto a suitable precursor would be a significant advancement.
Use of Safer Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds in the synthesis and purification processes.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Catalytic Halogenation | Higher atom economy, reduced waste, potential for regiocontrol. | Catalyst development and optimization, catalyst recovery and reuse. |
| Flow Chemistry Synthesis | Enhanced safety, improved heat and mass transfer, potential for scalability. nih.gov | Initial setup costs, optimization of flow parameters. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations. |
| One-Pot Multi-component Reactions | Reduced workup steps, increased efficiency, modularity. researchgate.net | Controlling selectivity, compatibility of reagents. |
Table 1: Comparison of Potential Green Synthetic Routes for this compound.
Exploration of Novel Reactivity Patterns under Mild Conditions and New Catalysis
The two bromine atoms on the aromatic ring of this compound offer a prime opportunity for selective functionalization through cross-coupling reactions. Future research should aim to explore and expand the reactivity of this compound under mild and efficient conditions.
Selective Cross-Coupling Reactions: A major focus should be on the development of catalytic systems that can selectively functionalize one bromine atom over the other. This would allow for the stepwise introduction of different substituents, greatly expanding the diversity of accessible derivatives. The development of novel ligands for palladium, nickel, or copper catalysts will be crucial for achieving high selectivity. rsc.orgnih.gov
C-H Bond Functionalization: Investigating the direct functionalization of the C-H bond on the aromatic ring would provide an atom-economical route to further substitution. nih.gov Catalytic systems that can direct C-H activation to the position ortho to the fluorine or ester group would be of particular interest.
Photoredox and Electrocatalysis: The use of photoredox and electrochemical methods could enable novel transformations under exceptionally mild conditions, avoiding the need for high temperatures and strong reagents. rsc.org These techniques could be applied to a variety of reactions, including cross-couplings and aminations.
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. Future research on this compound should leverage advanced computational modeling to accelerate discovery and design.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of the molecule and predict the relative reactivity of the different positions on the aromatic ring towards various reagents. acs.orgnih.gov This can guide the experimental design of selective reactions. For instance, computational models can help predict the site of electrophilic or nucleophilic attack. libretexts.org
Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of catalytic reactions involving this compound. This understanding is crucial for optimizing reaction conditions and developing more efficient catalysts.
In Silico Screening of Derivatives: Computational methods can be used to predict the properties of a large library of virtual derivatives of this compound. nih.govnih.gov This can help prioritize synthetic targets with desired electronic, steric, or biological properties.
| Computational Method | Application to this compound | Potential Impact |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition states. acs.org | Prediction of regioselectivity in substitution reactions, understanding catalyst-substrate interactions. |
| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments. | Understanding solubility and transport properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity for designed derivatives. acs.org | Prioritization of synthetic targets for drug discovery. |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. rsc.org | Acceleration of the discovery of new reactions and synthetic routes. |
Table 2: Applications of Computational Modeling in the Study of this compound.
Integration with Automated Synthesis and Flow Chemistry Techniques
To fully exploit the potential of this compound as a versatile building block, high-throughput synthesis and purification methods are required.
Automated Synthesis Platforms: The development of automated synthesis platforms can enable the rapid generation of large libraries of derivatives for screening in drug discovery or materials science. sigmaaldrich.comnih.govnih.gov These platforms can perform reactions, work-ups, and purifications with minimal human intervention. eubopen.orgillinois.edu
Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the synthesis of this compound and its derivatives, including improved safety, better control over reaction parameters, and easier scalability. mdpi.com Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
Robotics and Machine Learning: Combining robotics with machine learning algorithms can create self-optimizing synthetic systems. These systems can autonomously explore reaction conditions to find the optimal parameters for a given transformation, significantly accelerating the research and development process.
Expanding the Scope of Derivatives for Fundamental Chemical Research and Method Development
This compound is not only a precursor to potentially useful molecules but also an excellent platform for fundamental chemical research and the development of new synthetic methodologies.
Synthesis of Complex Molecular Architectures: The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex, polycyclic aromatic compounds through sequential cross-coupling and annulation reactions. researchgate.netrsc.org
Development of Novel Catalytic Transformations: The differential reactivity of the two C-Br bonds can be exploited to develop and test new catalytic systems for selective bond formation. acs.orgrsc.org
Probing Reaction Mechanisms: The well-defined structure of this compound and its derivatives can be used to probe the mechanisms of various organic reactions, providing valuable insights into substituent effects and reaction pathways. libretexts.org The presence of the fluorine atom can also serve as a useful probe for 19F NMR studies. acs.org
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in both applied and fundamental chemical research, paving the way for the discovery of new medicines, materials, and synthetic methods.
Q & A
Basic: What are the standard synthetic routes for Methyl 2,5-dibromo-4-fluorobenzoate?
Methodological Answer:
The synthesis typically involves two approaches:
Esterification of 2,5-dibromo-4-fluorobenzoic acid : React the acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) via Fischer esterification.
Halogenation of methyl 4-fluorobenzoate : Use bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) in a controlled environment to achieve regioselective bromination at the 2- and 5-positions.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purity is validated by GC (>97%) or HPLC, as seen in analogous bromo-fluoro benzoate syntheses .
Basic: How is the purity and structure of this compound verified?
Methodological Answer:
- Purity : Assessed via GC (for volatile derivatives) or HPLC (for non-volatile compounds) with >97% purity thresholds, consistent with standards for related halogenated benzoates .
- Structural Confirmation :
- ¹H/¹³C/¹⁹F NMR : Identify substituent positions (e.g., fluorine’s deshielding effect, bromine’s splitting patterns).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−Br]⁺ fragments).
- Elemental Analysis : Validate stoichiometry (C, H, Br, F ratios).
Advanced: How does the electronic environment influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing bromine and fluorine groups activate the aromatic ring for nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). For example:
- Suzuki Coupling : Use arylboronic acids (e.g., phenylboronic acid from ) with Pd(PPh₃)₄ in a THF/H₂O solvent system. The para-fluorine group may direct coupling to meta positions.
- NAS Reactions : Optimize conditions (e.g., NaNH₂ in NH₃(l)) for selective displacement of bromine at the 2-position due to steric and electronic effects .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Methodological Answer:
- Directing Groups : The ester group (-COOCH₃) acts as a meta-directing group, influencing substitution patterns.
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to isolate desired reactivity.
- Catalytic Control : Use Pd catalysts with tailored ligands (e.g., XPhos) to enhance selectivity in cross-couplings, as demonstrated in triazine-based syntheses .
Advanced: How to address stability issues during storage and handling?
Methodological Answer:
- Storage : Keep in airtight containers at 0–6°C (similar to boronic acid derivatives in ) to prevent hydrolysis of the ester group.
- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Monitor degradation via periodic NMR or HPLC .
Basic: What are common applications in medicinal chemistry?
Methodological Answer:
This compound serves as a precursor for bioactive molecules:
- Enzyme Modulators : Functionalize via amination (e.g., SNAr with NH₃) to create analogs with dopamine neurotransmission activity, as seen in related difluorobenzoates .
- Antimicrobial Agents : Introduce sulfonamide or heterocyclic groups to enhance activity against pathogens like E. coli .
Advanced: How to resolve contradictions in synthetic yield or by-product data?
Methodological Answer:
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., di-brominated isomers or ester hydrolysis products).
- Optimization : Adjust bromination stoichiometry (e.g., 1.1 equiv Br₂ per site) and reaction time. Reproduce under controlled conditions (e.g., −20°C for slower kinetics) .
Basic: What spectroscopic techniques differentiate positional isomers?
Methodological Answer:
- ¹⁹F NMR : Fluorine’s chemical shift is highly sensitive to substituent positions (e.g., para-fluorine vs. ortho-bromine).
- 2D NMR (COSY, NOESY) : Resolve coupling patterns between adjacent substituents.
- IR Spectroscopy : Identify ester carbonyl stretching (~1700 cm⁻¹) and C-Br/F vibrations .
Advanced: Can computational methods predict reactivity or stability?
Methodological Answer:
- DFT Calculations : Model transition states for NAS or coupling reactions to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH/temperature conditions.
- PubChem Data : Cross-reference computed properties (e.g., SMILES, logP) with experimental data .
Advanced: How to design experiments for scale-up without compromising yield?
Methodological Answer:
- Process Optimization : Use flow chemistry for controlled bromination and esterification.
- Catalyst Recycling : Employ heterogeneous Pd catalysts (e.g., Pd/C) for Suzuki reactions to reduce metal leaching.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
